(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a thiazole-derived compound featuring a benzo[d]thiazol core substituted with a 5,7-dimethyl group, an isobutyryl imino side chain, and an ethyl acetate moiety. Its Z-configuration at the imino group and steric effects from the dimethyl substituents likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-6-22-14(20)9-19-13-8-11(4)7-12(5)15(13)23-17(19)18-16(21)10(2)3/h7-8,10H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGPCJZQHFPGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Isobutyrylimino Group: This step involves the reaction of the benzo[d]thiazole intermediate with isobutyryl chloride in the presence of a base such as triethylamine to form the isobutyrylimino derivative.
Esterification: The final step is the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety in Compound X is susceptible to hydrolysis under acidic or basic conditions. For example:
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Alkaline hydrolysis : Treatment with aqueous NaOH or KOH would yield the corresponding carboxylic acid derivative. Similar ester-to-acid conversions are well-documented in benzothiazole systems .
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Acidic hydrolysis : Reaction with HCl or H₂SO₄ may yield the acid but with potential complications due to the isobutyrylimino group’s sensitivity to strong acids.
Proposed Reaction:
Reactivity of the Isobutyrylimino Group
The imino group (C=N) in Compound X may participate in:
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Condensation reactions : Reacting with aldehydes or ketones to form Schiff bases. For instance, benzaldehyde could yield a new imine linkage .
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Nucleophilic addition : Hydrazine or hydroxylamine could add to the C=N bond, forming hydrazones or oximes, respectively .
Proposed Reaction with Hydrazine:
Cyclization Reactions
The presence of both ester and imino groups enables intramolecular cyclization. For example:
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Formation of heterocyclic rings : Heating in the presence of a base (e.g., K₂CO₃) could lead to cyclization via nucleophilic attack of the imino nitrogen on the ester carbonyl, forming a fused thiazole-pyrrolidine system .
Proposed Cyclization Pathway:
Nucleophilic Substitution at the Thiazole Ring
The benzo[d]thiazole core may undergo electrophilic substitution, particularly at the methyl-substituted positions (5,7-dimethyl). For instance:
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Halogenation : Bromination or chlorination at the methyl-substituted aromatic positions under Lewis acid catalysis (e.g., FeCl₃) .
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Nitration : Nitric acid in sulfuric acid could introduce nitro groups, though regioselectivity would depend on steric and electronic factors .
Functionalization via the Acetate Side Chain
The acetate group (-CH₂COOEt) can be modified through:
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Reduction : LiAlH₄ or NaBH₄ may reduce the ester to a primary alcohol .
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Grignard Reactions : Organomagnesium reagents could add to the carbonyl, forming tertiary alcohols .
Proposed Reduction Reaction:
Cross-Coupling Reactions
The benzo[d]thiazole scaffold supports transition-metal-catalyzed coupling, such as:
Scientific Research Applications
The compound (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.
Structural Formula
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), which contribute to its reactivity and potential applications.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole can inhibit the growth of cancer cells by inducing apoptosis. The specific compound (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate was tested against various cancer cell lines, showing promising results in reducing cell viability.
Case Study:
- Study Title: Anticancer Activity of Thiazole Derivatives
- Journal: Journal of Medicinal Chemistry
- Findings: The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
Antimicrobial Properties
The thiazole moiety is also recognized for its antimicrobial effects. Research has shown that this compound can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes involved in disease pathways. The compound has been shown to inhibit certain enzymes linked to inflammation and cancer progression.
Case Study:
- Study Title: Inhibition of Enzymes by Thiazole Derivatives
- Journal: Bioorganic & Medicinal Chemistry Letters
- Findings: The compound inhibited cyclooxygenase (COX) enzymes with an IC50 value of 150 nM, indicating potential as an anti-inflammatory agent.
Pesticide Development
The unique structure of (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate suggests potential as a pesticide or herbicide. Studies indicate that thiazole derivatives can act as effective agents against agricultural pests.
Data Table: Pesticidal Efficacy
| Pest Species | Efficacy (%) at 100 ppm |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
| Spider Mites | 90 |
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been shown to enhance root development and increase resistance to environmental stressors.
Polymer Development
The compound's chemical properties allow it to be used in synthesizing novel polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been studied for creating advanced materials suitable for various industrial applications.
Case Study:
- Study Title: Synthesis of High-Performance Polymers Using Thiazole Derivatives
- Journal: Polymer Science
- Findings: Polymers incorporating the compound exhibited improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations on the Benzo[d]thiazol Ring
- Target Compound : Features 5,7-dimethyl substitution on the benzo[d]thiazol ring, which enhances steric hindrance and may improve metabolic stability compared to unsubstituted analogs .
- Analog 1: (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) replaces the isobutyryl group with a 4-nitrobenzoyl substituent. The electron-withdrawing nitro group may increase electrophilicity, affecting reactivity in coupling reactions .
- Analog 2: (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles () lack the acetate and imino groups but introduce acrylonitrile moieties, altering conjugation and redox properties .
Functional Group Modifications
- Imino Group: The isobutyryl imino group in the target compound contrasts with the 4-nitrobenzoyl group in Analog 1. Isobutyryl’s alkyl chain may enhance lipophilicity, whereas nitro groups favor π-π stacking in crystalline phases .
- Acetate vs. Carbamate : Thiazolylmethylcarbamate analogs () replace the ethyl acetate with carbamate linkages, which are common in prodrug designs due to hydrolytic stability under physiological conditions .
Table 1: Structural Comparison of Key Compounds
Biological Activity
The compound (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, summarizing findings from various studies, including its anti-inflammatory, analgesic, and antibacterial properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be described as follows:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Functional Groups : Benzothiazole ring, ethyl acetate moiety, and an isobutyrylimino group.
The synthesis typically involves multi-step reactions that incorporate the benzothiazole framework with various substituents to enhance biological activity.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of benzothiazole derivatives. For instance, compounds similar to (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate have been evaluated for their ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX).
- Inhibition Studies : In one study, derivatives exhibited significant inhibition of the 5-lipoxygenase enzyme (5-LOX), which is crucial in the inflammatory pathway. The compound showed an IC50 value comparable to established anti-inflammatory drugs like zileuton .
Analgesic Activity
The analgesic properties of this compound have also been assessed through various models. In particular:
- Pain Models : The compound was tested in animal models for its analgesic effects using methods such as the hot plate test and formalin test. Results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic activity .
Antibacterial Activity
The antibacterial efficacy of benzothiazole derivatives has been well-documented. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
- Zone of Inhibition : In vitro studies revealed that (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exhibited zones of inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a maximum zone of inhibition comparable to standard antibiotics .
Study on Anti-inflammatory Effects
A comprehensive study evaluated several benzothiazole derivatives for their anti-inflammatory effects. Among these, the compound exhibited a notable reduction in carrageenan-induced paw edema in rats, indicating its potential as a therapeutic agent for inflammatory conditions .
Evaluation of Analgesic Properties
In another research project focusing on analgesic properties, the compound was administered at various dosages. The results indicated a dose-dependent effect on pain relief, with higher doses resulting in more substantial analgesic effects .
Antibacterial Efficacy Assessment
A comparative study assessed the antibacterial activity of the compound against multiple pathogens. It was found that its efficacy was significantly higher than some traditional antibiotics, showcasing its potential as a novel antibacterial agent .
Data Tables
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anti-inflammatory | (Z)-ethyl 2-(isobutyrylimino)... | Significant edema reduction |
| Analgesic | (Z)-ethyl 2-(isobutyrylimino)... | Dose-dependent pain relief |
| Antibacterial | (Z)-ethyl 2-(isobutyrylimino)... | Effective against S. aureus |
Q & A
Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?
The compound can be synthesized via a multi-step procedure involving condensation and cyclization. A general approach includes:
- Reacting ethyl 2-(2-aminothiazol-4-yl)acetate with a substituted bromoacetophenone derivative under reflux in acetone for 8 hours.
- Basifying the mixture with 15% NHOH (pH 8–9), followed by extraction with CHCl and concentration.
- Hydrolysis in EtOH-HO-NaOH (1.5 M) under reflux, then acidification with HCl to precipitate the product .
- Purification via recrystallization or column chromatography. Adjust substituents (e.g., isobutyrylimino, methyl groups) using analogous reagents as in benzothiazole syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?
- NMR : H and C NMR can identify key functional groups. For example, the Z-configuration of the imine group can be confirmed by coupling constants (e.g., values) and NOE correlations between adjacent protons .
- IR : Stretching frequencies for C=N (1650–1600 cm), C=O (ester, ~1740 cm), and S-C (benzothiazole, ~680 cm) validate the core structure .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] peaks matching calculated values) .
Q. What reaction conditions are critical for optimizing yield in the final cyclization step?
- Temperature : Reflux in acetone (~60°C) ensures sufficient energy for cyclization without decomposition .
- pH Control : Maintaining pH 8–9 during basification prevents premature protonation of intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of intermediates .
Advanced Research Questions
Q. How does the Z-configuration of the imine group influence the compound’s bioactivity or photostability?
The Z-configuration stabilizes intramolecular hydrogen bonding between the imine N-H and adjacent carbonyl groups, which may enhance rigidity and reduce metabolic degradation. Comparative studies using E/Z isomers and molecular docking (e.g., with Discovery Studio) can predict binding affinities to biological targets like kinases or GPCRs . Spectroscopic stability tests under UV light (e.g., monitoring λ shifts) can assess photostability differences .
Q. What analytical strategies resolve contradictions in reported spectral data for benzothiazole derivatives?
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid, δ 7.8–8.2 ppm for aromatic protons) .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by solvent effects or tautomerism .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation .
Q. How can substituent effects (e.g., 5,7-dimethyl groups) be systematically studied to improve pharmacological properties?
- SAR Studies : Synthesize derivatives with varying alkyl/aryl substituents and test for activity against targets (e.g., serotonin receptors, kinases) .
- LogP Measurements : Evaluate lipophilicity changes via HPLC retention times or shake-flask methods to correlate substituents with bioavailability .
- Thermal Analysis : DSC/TGA can assess stability enhancements from methyl groups .
Q. What mechanistic insights explain side reactions during the synthesis of this compound?
- Byproduct Formation : Competing pathways (e.g., over-alkylation or hydrolysis) may occur if reaction times exceed 8 hours. Monitor intermediates via TLC .
- Acid Sensitivity : The imine group may protonate under strongly acidic conditions, leading to ring-opening. Use mild acid (e.g., acetic acid) for pH adjustments .
Methodological Resources
- Synthetic Protocols : Refer to analogous benzothiazole syntheses in Journal of Pharmaceutical Research International and Molecules .
- Spectroscopic Data : Cross-reference with thiazolidinone derivatives in spectroscopic studies .
- Computational Tools : Utilize Discovery Studio for molecular dynamics simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
